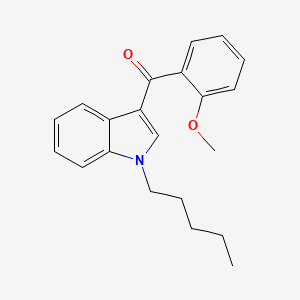
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl ether in the presence of a base to form 4-(2,3-epoxypropoxy)benzoic acid. This intermediate is then reacted with isopropoxyethanol under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying drug interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .
Comparaison Avec Des Composés Similaires
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can be compared with similar compounds such as:
2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate:
4-(2,3-Epoxypropoxy)benzoic acid: This intermediate in the synthesis of this compound shares the epoxy group but lacks the isopropoxyethyl moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and make it suitable for a wide range of research applications.
Propriétés
Numéro CAS |
1346603-05-1 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 |
Nom IUPAC |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
Clé InChI |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-[2-13C]glucose](/img/structure/B583748.png)







![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)
